molecular formula C19H20N2O6S2 B2558261 Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896368-77-7

Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2558261
CAS No.: 896368-77-7
M. Wt: 436.5
InChI Key: KQLFJVKRCGEMRF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a bicyclic scaffold integrating a thiophene ring fused with a partially hydrogenated pyridine. Key structural features include:

  • 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
  • Methyl ester at position 3: A common pro-drug motif for carboxylic acid derivatives.

The compound is hypothesized to exhibit antitubulin or receptor-modulating activity based on structural parallels with analogs .

Properties

IUPAC Name

methyl 6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-11(22)21-9-8-12-14(10-21)28-18(16(12)19(24)27-2)20-17(23)13-6-4-5-7-15(13)29(3,25)26/h4-7H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLFJVKRCGEMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the thieno[2,3-c]pyridine core combined with various functional groups, contribute to its diverse biological activities.

  • Molecular Formula : C19H20N2O6S2
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 896293-93-9

The compound includes an acetyl group and a methylsulfonyl group, which enhance its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from thieno[2,3-c]pyridine frameworks have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For example:

  • Cell Lines Tested : The compound was evaluated against various human tumor cell lines including KB and HepG2/A2. Results indicated a significant reduction in cell viability at specific concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of methyl 6-acetyl derivatives against three microorganisms:

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Candida albicans1531.25
Staphylococcus aureus2015.62
Escherichia coli1262.50

The findings suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus .

Antitumor Activity Assessment

In another study focused on antitumor properties:

CompoundCell Line TestedIC50 (µM)
Methyl derivativeKB5.0
Methyl derivativeHepG2/A28.0

These results indicate that the methyl derivative has potent antitumor activity compared to standard chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit promising anticancer effects. The mechanisms of action often involve:

  • Enzyme Inhibition : Compounds similar to methyl 6-acetyl derivatives have been shown to inhibit enzymes involved in tumor growth.
  • Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells.

Case Studies :

CompoundCell Line TestedIC50 (µM)
Compound AHepG20.5
Compound BA5493.6
Methyl DerivativeMGC80-3TBD

These studies suggest that modifications in the thieno[2,3-c]pyridine structure can significantly affect anticancer activity.

Antimicrobial Activity

The antimicrobial potential of methyl 6-acetyl derivatives has been noted in several studies:

  • Broad-Spectrum Activity : These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 15.62 µg/mL against specific strains such as Staphylococcus aureus and Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coli31.25 µg/mL

Mechanistic Insights

The biological mechanisms underlying the activity of methyl 6-acetyl derivatives may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like glutathione-S-transferase and topoisomerase II.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can induce cell cycle arrest at the S phase in cancer cells.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship highlight that modifications at specific positions on the thieno[2,3-c]pyridine scaffold can significantly influence biological activity. For example:

  • The introduction of different substituents at the benzamido position can enhance binding affinity to specific receptors.
  • Alterations in the acetyl group can affect lipophilicity and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound 3e, )

  • Key Differences: Position 2: Trimethoxyphenylamino vs. methylsulfonylbenzamido. Biological Implications: The trimethoxyphenyl group in 3e is associated with tubulin polymerization inhibition, while the methylsulfonylbenzamido group in the target compound may enhance adenosine receptor interactions .
  • Physicochemical Properties :

    Property Target Compound (Estimated) Compound 3e
    Molecular Weight (g/mol) ~450 421.3
    Melting Point (°C) >200 (predicted) 90–91
    LogP ~3.5 (higher lipophilicity) 2.8

Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ()

  • Key Differences: Position 6: Isopropyl vs. acetyl. Position 2: Sulfamoylbenzamido vs. methylsulfonylbenzamido. The N-methyl-N-phenylsulfamoyl group may confer distinct pharmacokinetic profiles.
  • Synthetic Route : Both compounds likely use similar thiouracil or pyrimidine intermediates, but the target compound’s acetyl group requires acetylation steps .

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11a, )

  • Scaffold Divergence: Thiazolo-pyrimidine vs. thieno-pyridine.
  • Functional Groups : The benzylidene and dioxo groups in 11a promote π-π stacking and hydrogen bonding, whereas the target compound’s methylsulfonyl group may enhance electrophilic interactions .

Research Findings and Structure-Activity Relationships (SAR)

  • Position 2 Modifications: Methylsulfonylbenzamido: Increases electron-withdrawing effects, improving binding to ATP-binding pockets (e.g., kinase or adenosine receptors) . Trimethoxyphenylamino (3e): Enhances antitubulin activity but may reduce metabolic stability due to methoxy groups .
  • Position 6 Substitutions :
    • Acetyl (Target) : Balances lipophilicity and hydrogen-bonding capacity, unlike isopropyl (), which prioritizes steric effects.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound may improve oral bioavailability compared to free carboxylic acid analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
Target Compound C₂₂H₂₃N₃O₆S₂ 497.56 3.5 >200
Compound 3e () C₂₀H₂₄N₂O₆S 421.3 2.8 90–91
Compound 11a () C₂₀H₁₀N₄O₃S 386.0 2.2 243–246

Q & A

Basic Questions

Q. What are the key synthetic steps and analytical methods for preparing and characterizing this compound?

  • Synthesis : The compound is synthesized via a multi-step procedure involving:

  • Acylation : Introduction of the acetyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine scaffold.
  • Benzamidation : Coupling of 2-(methylsulfonyl)benzoyl chloride to the 2-amino group.
  • Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether 1:9) to isolate the product .
    • Characterization :
  • 1H/13C NMR : Confirm substituent integration (e.g., acetyl protons at δ 2.06 ppm, methylsulfonyl group at δ 3.76 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+1]+ = 421.3) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages to assess purity .

Q. Which spectroscopic techniques are critical for verifying structural integrity?

  • 1H NMR : Resolve protons on the tetrahydrothieno[2,3-c]pyridine core (e.g., δ 2.79–4.42 ppm for methylene and methine protons) .
  • 13C NMR : Identify carbonyl carbons (e.g., ester at δ 168.33 ppm, acetyl at δ 20.98 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved?

  • Potential Causes : Incomplete purification, hygroscopicity, or side reactions.
  • Solutions :

  • Repeat synthesis with strict anhydrous conditions.
  • Use alternative purification (e.g., preparative HPLC) or recrystallization.
  • Validate via high-resolution MS (HRMS) for accurate mass confirmation .

Q. What strategies improve antitubulin activity in SAR studies of this scaffold?

  • Structural Modifications :

  • Replace the 3,4,5-trimethoxyphenyl group (as in related analogs) with electron-withdrawing groups to enhance tubulin binding .
  • Optimize the methylsulfonylbenzamido moiety for solubility and target affinity.
    • Biological Evaluation :
  • Perform in vitro tubulin polymerization assays to compare inhibition rates.
  • Use molecular docking to predict interactions with the colchicine binding site .

Q. How do reaction conditions influence yield in the synthesis of tetrahydrothieno[2,3-c]pyridine derivatives?

  • Key Variables :

VariableOptimal ConditionExample from Literature
SolventAcetic anhydride/acetic acid10:20 mL for cyclization
CatalystSodium acetate0.5 g for Knoevenagel reaction
TemperatureReflux (~110°C)2 h for heterocycle formation
PurificationFlash chromatographyEthyl acetate/petroleum ether
  • Yield Optimization : Increase equivalents of acylating agents or use microwave-assisted synthesis to reduce reaction time.

Q. How can crystallographic data contradictions be addressed during structural determination?

  • Validation Methods :

  • Use SHELXL for refinement against high-resolution data .
  • Cross-validate with PXRD (powder X-ray diffraction) to confirm phase purity.
  • Compare experimental bond angles/distances with DFT-calculated values .

Methodological Considerations

  • Synthetic Troubleshooting : If NMR shows unassigned peaks, perform 2D NMR (COSY, HSQC) to resolve spin systems .
  • Biological Assay Design : Use IC50 values from MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to quantify potency .

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